2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholin-2-yl]acetic acid
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Overview
Description
The compound is a derivative of acetic acid, with a morpholine ring and a trifluoromethyl group attached. Morpholine is a common moiety in pharmaceuticals and agrochemicals due to its versatility . The trifluoromethyl group is often used in drug design because it can enhance the drug’s metabolic stability and lipophilicity .
Molecular Structure Analysis
The compound contains a morpholine ring, which is a six-membered ring with one oxygen and one nitrogen atom . It also has a trifluoromethyl group (-CF3), which is a strong electron-withdrawing group, and an isobutyl group attached to a carbonyl group .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the electron-withdrawing trifluoromethyl group and the electron-donating isobutyl group . The morpholine ring could potentially undergo reactions at the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the morpholine ring could contribute to its solubility in polar solvents , and the trifluoromethyl group could enhance its lipophilicity .Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholin-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO5/c1-11(2,3)21-10(19)16-5-7(4-9(17)18)20-8(6-16)12(13,14)15/h7-8H,4-6H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIQKOQBLJSVKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OC(C1)C(F)(F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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